molecular formula C5H6O2S B135032 3-Thioxo-2,4-pentanedione CAS No. 152420-83-2

3-Thioxo-2,4-pentanedione

Cat. No.: B135032
CAS No.: 152420-83-2
M. Wt: 130.17 g/mol
InChI Key: VELHISLKPJRPCM-UHFFFAOYSA-N
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Description

3-Thioxo-2,4-pentanedione is a β-diketone derivative where one of the oxygen atoms in the diketone moiety is replaced by a sulfur atom at the 3-position. This substitution imparts unique chemical reactivity, particularly in heterocyclic synthesis, due to the thiocarbonyl group's nucleophilic and tautomeric properties. The compound is widely utilized as a precursor for synthesizing thiazoles, triazoles, and other sulfur-containing heterocycles with applications in pharmaceuticals and materials science .

Properties

CAS No.

152420-83-2

Molecular Formula

C5H6O2S

Molecular Weight

130.17 g/mol

IUPAC Name

3-sulfanylidenepentane-2,4-dione

InChI

InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3

InChI Key

VELHISLKPJRPCM-UHFFFAOYSA-N

SMILES

CC(=O)C(=S)C(=O)C

Canonical SMILES

CC(=O)C(=S)C(=O)C

Synonyms

2,4-Pentanedione, 3-thioxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-2,4-pentanedione

  • Structural Difference : The 3-thioxo group is replaced by a chlorine atom.
  • Reactivity :
    • Serves as a key intermediate in the Japp-Klingemann reaction for synthesizing piperazinyl amidrazones .
    • Reacts with ethyl chloroacetate to form thiazole derivatives under reflux with triethylamine, highlighting its role in cyclization reactions .
  • Applications: Primarily used in the synthesis of cinnoline derivatives and amidrazones, which are precursors for antimicrobial and antitumor agents .

3-Ethyl-2,4-pentanedione

  • Structural Difference : An ethyl group replaces the thioxo moiety at the 3-position.
  • Physicochemical Properties: The ethyl group reduces polarity, likely increasing solubility in non-polar solvents compared to the thioxo analog. Lacks tautomeric behavior due to the absence of the thiocarbonyl group, leading to greater stability under acidic or basic conditions .
  • Applications : Used as a ligand in metal complexes or as a solvent modifier, though specific biological applications are less documented .

7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

  • Structural Difference: A complex triazolo-pyrazinone system incorporating the 3-thioxo group.
  • Physicochemical Properties :
    • Freely soluble in dimethylformamide (DMF), dimethylsulfoxide (DMSO), and triethylamine but insoluble in water, similar to 3-thioxo-2,4-pentanedione .
  • Applications : Validated via potentiometric titration for pharmaceutical use, demonstrating the thioxo group's role in enhancing basicity and bioactivity in antimicrobial agents .

2-Thio-2,4-oxazolidinedione

  • Structural Difference : A sulfur atom replaces an oxygen in an oxazolidinedione ring.
  • Applications : Used in synthesizing anticancer agents, underscoring the broader trend of thio-substituted compounds in oncology .

Comparative Data Table

Property/Compound This compound 3-Chloro-2,4-pentanedione 3-Ethyl-2,4-pentanedione
Substituent Thiocarbonyl (C=S) Chlorine (Cl) Ethyl (C₂H₅)
Tautomerism Keto-thione equilibrium No significant tautomerism No tautomerism
Solubility Polar aprotic solvents (DMF, DMSO) Similar to thioxo analog Non-polar solvents
Key Reactivity Thiazole synthesis Amidrazone cyclization Metal complex formation
Biological Activity Precursor to bioactive molecules Antitumor agent intermediates Limited data

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